molecular formula C11H11N3O3 B10872559 3-(3-Amino-4-oxoquinazolin-2-yl)propanoic acid

3-(3-Amino-4-oxoquinazolin-2-yl)propanoic acid

Cat. No.: B10872559
M. Wt: 233.22 g/mol
InChI Key: ROHOLLIAURHZCF-UHFFFAOYSA-N
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Description

3-(3-Amino-4-oxoquinazolin-2-yl)propanoic acid is a heterocyclic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Amino-4-oxoquinazolin-2-yl)propanoic acid can be achieved through several methods. One common approach involves the condensation of isatoic anhydride with an appropriate hydrazide, followed by treatment with succinic anhydride under acidic conditions. This method yields the target compound with high purity and good yield .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. The use of mixed anhydrides in peptide synthesis is a common industrial method, as it allows for efficient production of the compound with minimal side reactions .

Chemical Reactions Analysis

Types of Reactions

3-(3-Amino-4-oxoquinazolin-2-yl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinazoline derivatives with different functional groups, which can have diverse biological activities .

Scientific Research Applications

3-(3-Amino-4-oxoquinazolin-2-yl)propanoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(3-Amino-4-oxoquinazolin-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Benzyl-4-oxoquinazolin-2-yl)propanoic acid
  • 3-(3-Methyl-4-oxoquinazolin-2-yl)propanoic acid
  • 3-(3-Hydroxy-4-oxoquinazolin-2-yl)propanoic acid

Uniqueness

3-(3-Amino-4-oxoquinazolin-2-yl)propanoic acid is unique due to its amino group, which allows for a wide range of chemical modifications and interactions with biological targets. This makes it a versatile compound for various scientific applications .

Properties

Molecular Formula

C11H11N3O3

Molecular Weight

233.22 g/mol

IUPAC Name

3-(3-amino-4-oxoquinazolin-2-yl)propanoic acid

InChI

InChI=1S/C11H11N3O3/c12-14-9(5-6-10(15)16)13-8-4-2-1-3-7(8)11(14)17/h1-4H,5-6,12H2,(H,15,16)

InChI Key

ROHOLLIAURHZCF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=N2)CCC(=O)O)N

Origin of Product

United States

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